5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with a morpholine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride typically involves the reaction of furan-2-carboxylic acid with 1-(4-morpholinyl)ethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The morpholine group can be reduced to form secondary amines.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Esters and amides of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid.
Scientific Research Applications
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer processes, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-ylpropanoic acid hydrochloride
- 6-Morpholin-4-ylpyrazine-2-carboxylic acid
- 2-Cyano-3-morpholin-4-yl-acrylic acid ethyl ester
Uniqueness
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride stands out due to its unique combination of a furan ring and a morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(1-morpholin-4-ylethyl)furan-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-8(12-4-6-15-7-5-12)9-2-3-10(16-9)11(13)14;/h2-3,8H,4-7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNKIZPPXQTTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.